4-Cyanophenylhydrazine hydrochloride

Catalog No.
S1531428
CAS No.
2863-98-1
M.F
C7H8ClN3
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanophenylhydrazine hydrochloride

CAS Number

2863-98-1

Product Name

4-Cyanophenylhydrazine hydrochloride

IUPAC Name

4-hydrazinylbenzonitrile;hydrochloride

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H

InChI Key

UXDLLFIRCVPPQP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NN.Cl

Synonyms

4-Hydrazinylbenzonitrile Hydrochloride; 4-(Hydrazino)benzonitrile Hydrochloride;

Canonical SMILES

C1=CC(=CC=C1C#N)N[NH3+].[Cl-]

Organic Synthesis:

  • Intermediate for complex molecules: 4-CPH HCl serves as a crucial building block for synthesizing more complex organic molecules. Its reactive hydrazine group and cyano group allow for efficient coupling reactions with various other functional groups []. This property makes it valuable for creating pharmaceuticals, agrochemicals, and specialty materials.

Medicinal Chemistry:

  • Drug discovery and development: Researchers utilize 4-CPH HCl in the exploration and development of new therapeutic agents. Its chemical structure can be modified to create diverse derivatives with potential biological activities. Studies have investigated its role in developing drugs for cancer, infectious diseases, and other conditions [].

Analytical Chemistry:

  • Derivatization reagent: In analytical chemistry, 4-CPH HCl finds use as a derivatization reagent for carbonyl compounds (aldehydes and ketones). This process modifies the target molecules, making them easier to detect and analyze using various analytical techniques like chromatography and spectroscopy [].

Dye Chemistry:

  • Synthesis of dyes and pigments: The presence of the cyano group in 4-CPH HCl makes it a potential precursor for the synthesis of dyes and pigments with specific properties. Researchers are exploring its application in developing novel dyes for various industrial applications [].

4-Cyanophenylhydrazine hydrochloride is a chemical compound with the molecular formula C₇H₈ClN₃ and a molecular weight of approximately 169.61 g/mol. This compound is characterized by its pale orange to yellow solid appearance and is soluble in methanol . It is classified as a hydrochloride salt, which enhances its stability and solubility in various solvents. The compound has a melting point of around 243 °C, indicating its thermal stability .

Typical of hydrazine derivatives. Notably, it can undergo:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Diazotization: Under acidic conditions, it can be diazotized to form diazonium salts, which are useful in azo dye synthesis.
  • Reduction Reactions: The cyano group can be reduced to an amine, expanding its utility in synthetic chemistry .

The biological activity of 4-cyanophenylhydrazine hydrochloride has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives have shown activity against specific bacterial strains.
  • Cytotoxic Effects: Preliminary studies indicate potential cytotoxicity against cancer cell lines, making it a candidate for further pharmacological evaluation .
  • Toxicity Considerations: It is classified as harmful if swallowed or if it comes into contact with skin, necessitating careful handling .

Several methods exist for synthesizing 4-cyanophenylhydrazine hydrochloride:

  • From Benzonitrile:
    • Benzonitrile is treated with hydrazine hydrate under acidic conditions, resulting in the formation of 4-cyanophenylhydrazine, which is then converted to its hydrochloride form.
  • Using Hydrazine and Acetonitrile:
    • A reaction between hydrazine and acetonitrile can yield the desired compound through controlled conditions.
  • Alternative Methods:
    • Various modifications of these methods exist, including the use of different solvents and catalysts to optimize yield and purity .

4-Cyanophenylhydrazine hydrochloride serves multiple roles across various industries:

  • Organic Synthesis: It acts as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Dye Manufacturing: The compound is utilized in producing dyes due to its ability to form azo compounds.
  • Research

Interaction studies involving 4-cyanophenylhydrazine hydrochloride have revealed its potential effects when combined with other compounds:

  • Synergistic Effects: Some studies suggest that when used with certain antibiotics, it may enhance their efficacy against resistant bacterial strains.
  • Inhibitory Interactions: There are indications that it may inhibit specific enzymatic activities, which could be relevant in drug development contexts .

Several compounds share structural similarities with 4-cyanophenylhydrazine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-BromophenylhydrazineC₇H₈BrN₃Contains bromine; used in similar synthetic pathways.
4-MethylphenylhydrazineC₈H₁₀N₂Methyl group substitution; different reactivity profile.
PhenylhydrazineC₆H₈N₂Lacks cyano group; used primarily in dye synthesis.

4-Cyanophenylhydrazine hydrochloride stands out due to its cyano group, which enhances its reactivity and application potential compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2863-98-1

Dates

Last modified: 08-15-2023

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